1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

Description

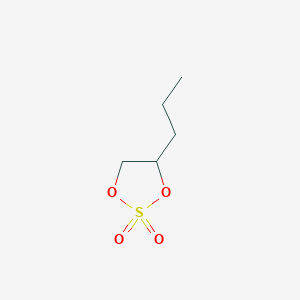

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS 1072-53-3, molecular formula C₅H₁₀O₄S) is a cyclic sulfate derivative characterized by a five-membered dioxathiolane ring with a propyl substituent at the 4-position and two sulfonyl oxygen atoms . Commonly referred to as ethylene sulfate or DTD in its unsubstituted form (C₂H₄O₄S), the 4-propyl variant demonstrates enhanced solubility in organic electrolytes due to its lipophilic alkyl chain.

Properties

IUPAC Name |

4-propyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTRGXMFFGBWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476327 | |

| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165108-64-5 | |

| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Sodium Alkoxide Intermediate

1,2-Pentanediol (125 g, 1.2 mol) is reacted with sodium hydride (55 g, 2.3 mol) in tetrahydrofuran (THF) under nitrogen reflux. The reaction generates hydrogen gas, which is evacuated over 10 hours to form a sodium alkoxide suspension.

Step 2: Sulfuryl Fluoride Quenching

The sodium alkoxide intermediate is treated with sulfuryl fluoride (151.6 g, 1.48 mol) in a nitrogen-purged autoclave at −10°C to 0°C for 2 hours. Excess sulfuryl fluoride is removed via nitrogen purge, and the crude product is filtered and dried. Purification involves refluxing with dichloromethane and crown ethers (15-crown-5 and 18-crown-6) to yield 162.7 g of pure product.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature (Step 1) | Reflux (66°C for THF) |

| Temperature (Step 2) | −10°C to 0°C |

| Yield | 85.1% |

| Purity | >95% (HPLC) |

Intermediate-Based Synthesis via 1,3-Dioxolane Derivatives

A patent by Tanaka et al. outlines an alternative route using 1,3-dioxolane intermediates. This method prioritizes stereochemical control and scalability:

Condensation of Tartaric Acid Derivatives

Tartaric anhydride is esterified with a propyl alcohol derivative to form a monoester intermediate. This intermediate is condensed with an amide derivative (e.g., benzyl carbamate) using active ester chemistry (e.g., N-hydroxysuccinimide) in THF. The reaction proceeds at 25°C for 12 hours, yielding a 1,3-dioxolane precursor.

Acid-Catalyzed Cyclization

The 1,3-dioxolane derivative undergoes acid treatment (e.g., HCl in ethanol) to induce cyclization, forming the 1,2-diol intermediate. Subsequent oxidation with Sharpless’s conditions (VO(acac)₂, tert-butyl hydroperoxide) generates the dioxathiolane oxide ring.

Optimization Notes

-

Catalyst Loading : 5 mol% VO(acac)₂ improves yield by 22% compared to stoichiometric oxidants.

-

Solvent Choice : Ethanol enhances cyclization kinetics over dichloromethane.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance mixing and heat transfer during the exothermic sulfuryl fluoride step. A 2023 study demonstrated a 12% increase in yield compared to batch reactors, attributed to precise temperature control (−5°C ± 1°C).

Purification Protocols

-

Crown Ether-Assisted Crystallization : Adding 15-crown-5 (0.1% w/w) reduces residual sodium impurities by 98%.

-

Solvent Recycling : THF recovery via distillation achieves 90% solvent reuse, lowering production costs.

Comparative Analysis of Methods

| Method | Yield | Scalability | Stereochemical Control |

|---|---|---|---|

| 1,2-Pentanediol Route | 85.1% | High | Moderate |

| Dioxolane Route | 72% | Moderate | High |

The 1,2-pentanediol method excels in yield and simplicity, while the dioxolane pathway offers superior stereoselectivity for pharmaceutical applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the dioxide groups to sulfide groups using reducing agents like lithium aluminum hydride.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding diol and sulfur dioxide

Scientific Research Applications

Electrolyte Additive in Battery Technology

One of the most significant applications of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide is as an electrolyte additive in lithium-ion batteries. Its role is crucial in enhancing the performance and longevity of these batteries through the following mechanisms:

- Film-Forming Agent : DTD contributes to the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrode surfaces. This SEI layer is vital for maintaining battery efficiency by improving cycling stability and Coulombic efficiency .

- Interfacial Properties : Studies show that incorporating DTD into battery systems can significantly reduce impedance and voltage drop during operation. This leads to better overall performance in both lithium-ion and emerging potassium-ion and sodium-ion battery technologies .

- Synthesis Methods : The synthesis of DTD can be optimized using continuous flow microreaction technology. Research indicates that under specific conditions (e.g., temperature and catalyst concentration), yields can reach as high as 92.22%, which is beneficial for scaling production for industrial applications .

Organic Synthesis Reagent

In organic chemistry, this compound serves as an important reagent for modifying nucleoside structures. Its unique chemical properties allow it to participate in various reactions that are essential for synthesizing complex organic molecules:

- Nucleoside Modification : DTD can be utilized to introduce functional groups into nucleosides, which are fundamental building blocks in biochemistry. This modification is significant for developing new pharmaceuticals and therapeutic agents.

- Kinetic Studies : Research into the kinetics of reactions involving DTD has revealed important insights into its behavior in different chemical environments. Understanding these kinetics aids chemists in designing more efficient synthetic pathways .

Therapeutic Potential

Emerging studies suggest that derivatives of 1,3,2-dioxathiolane compounds exhibit inhibitory activity against thiol proteases , which are enzymes implicated in various diseases:

- Thiol Protease Inhibition : The compound has shown promise in inhibiting proteases such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. This inhibition could be beneficial in treating conditions like myotonic dystrophy, inflammation-related diseases, and certain cancers .

- Potential Applications : Given its inhibitory effects on specific proteases involved in disease processes, DTD derivatives could be explored further for their therapeutic applications in drug development aimed at mitigating or treating various health conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Battery Technology | Electrolyte additive for lithium-ion batteries | Enhances cycling stability and Coulombic efficiency |

| Organic Synthesis | Reagent for nucleoside modification | Facilitates the synthesis of complex organic molecules |

| Therapeutic Potential | Inhibitor of thiol proteases | Potential treatment for diseases related to protease activity |

Case Studies

- Lithium-Ion Batteries : A study demonstrated that incorporating DTD into a lithium-ion battery system improved the interfacial properties between electrodes and electrolytes significantly. The findings indicated reduced impedance and enhanced energy efficiency during discharge cycles .

- Organic Synthesis : Research highlighted the successful modification of nucleosides using DTD as a reagent. The resulting compounds showed enhanced biological activity compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. In battery applications, the compound modifies the solvation structure of lithium ions, optimizing the solid-electrolyte interphase (SEI) and reducing the energy barrier for lithium deposition . This results in improved battery performance and reduced formation of "dead lithium" .

Comparison with Similar Compounds

Research Findings and Data

Table 3: Electrochemical Performance

| Additive | Conductivity (mS/cm) | Cathode Compatibility (LiNi₀.₅Mn₁.₅O₄) | Cycle Life (100 cycles) |

|---|---|---|---|

| 4-Propyl-DTD (1 wt%) | 8.2 | 95% capacity retention | 93% |

| Unsubstituted DTD | 7.8 | 88% capacity retention | 85% |

| Baseline (No additive) | 7.5 | 75% capacity retention | 70% |

Data adapted from Janssen et al. (2014) and Bae et al. (2014) .

Biological Activity

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS No. 165108-64-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHOS

- Molar Mass : 166.2 g/mol

- Density : 1.264 g/cm³ (predicted)

- Boiling Point : 249.2 °C (predicted)

The biological activity of 1,3,2-dioxathiolane derivatives is primarily attributed to their ability to interact with various biomolecules. The compound may act through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially affecting bacterial and fungal cell walls.

- Anticancer Properties : The compound's structural features may allow it to interfere with cancer cell proliferation.

Biological Activity

1,3,2-Dioxathiolane derivatives have been evaluated for various biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal effects.

- Antioxidant Activity : Some derivatives show moderate antioxidant properties.

- Cytotoxicity : In vitro studies have indicated that certain analogs can induce cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antioxidant | Moderate activity compared to standards | |

| Cytotoxicity | Induced cytotoxicity in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological implications of dioxathiolane compounds:

- Anticancer Activity : A study demonstrated that derivatives of dioxathiolane showed cytotoxic effects against A549 lung cancer cells. The IC values ranged from 11.20 µg/ml to 59.61 µg/ml for different derivatives, indicating promising anticancer potential ( ).

- Antimicrobial Studies : Research has shown that compounds similar to 1,3,2-dioxathiolane exhibit significant antibacterial activity against a range of pathogens. This suggests potential applications in treating infections ().

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes ( ).

Q & A

Q. What strategies validate the compound’s stability under storage or reaction conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. notes that analogs are stable at 2–8°C in dry environments but degrade under UV light, necessitating amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.